h-d-glu-otbu

概要

説明

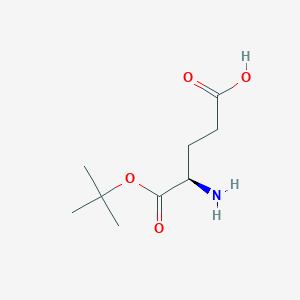

®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid is a chiral compound that features an amino group, a tert-butoxy group, and a carboxylic acid group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amine can then undergo further reactions to introduce the carboxylic acid group and other functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar protection and deprotection strategies. The use of di-tert-butyl dicarbonate and other reagents in controlled environments ensures high yields and purity of the final product .

化学反応の分析

Esterification and Transesterification

-

Transesterification with tert-butyl acetate :

H-D-Glu(OtBu)-OH can undergo transesterification under acidic catalysis. For example, reacting glutamic acid with tert-butyl acetate in the presence of perchloric acid yields the tert-butyl ester derivative.

Conditions : 10–20°C, 24–48 hours .

Mechanism : Acid-catalyzed nucleophilic acyl substitution (see Fig. 1). Reaction Equation : -

Isobutylene Addition :

The tert-butyl group can also be introduced via gas-phase reaction with isobutylene under anhydrous conditions.

Conditions : -10 to -5°C, 48–72 hours, using anhydrous p-toluenesulfonic acid as a catalyst .

Peptide Coupling Reactions

H-D-Glu(OtBu)-OH is a critical building block in peptide synthesis. Its α-carboxyl group is often activated for coupling:

- NHS Ester Formation : Reacting with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC) forms an active ester for peptide bond formation .

- Example : Synthesis of liraglutide analogs involves coupling H-D-Glu(OtBu)-OH with palmitic acid via NHS ester intermediates .

Deprotection Reactions

The tert-butyl group is selectively removed under acidic conditions:

- TFA Cleavage : Trifluoroacetic acid (TFA) cleaves the tert-butyl ester at room temperature, regenerating the free carboxylic acid .

Conditions : 20–25°C, 1–2 hours in dichloromethane .

Substitution Reactions

- Nucleophilic Substitution : The γ-tert-butyl ester can participate in nucleophilic substitutions. For example, reaction with benzyl alcohol in the presence of cyclohexylamine yields benzyl-protected derivatives .

Comparative Reactivity with Analogues

The tert-butyl ester group in H-D-Glu(OtBu)-OH confers distinct reactivity compared to other glutamic acid derivatives:

Case Study 2: Substance P Antagonists

Ditert-butyl glutamate derivatives serve as intermediates for synthesizing neurokinin-1 receptor antagonists. Substitution at the γ-position with aromatic groups enhances binding affinity .

Reaction Conditions and Optimization

- Temperature Sensitivity :

Low temperatures (-10°C) are critical for isobutylene reactions to prevent oligomerization . - Catalyst Choice :

p-Toluenesulfonic acid outperforms sulfuric acid in minimizing side reactions during esterification . - Solvent Systems :

Dichloromethane and ethyl acetate are preferred for NHS ester formation due to compatibility with DCC .

Challenges and Limitations

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₉H₁₇NO₄

- Molecular Weight : 203.24 g/mol

- IUPAC Name : (2R)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

- CAS Number : 45125-00-6

The compound features a tert-butoxy group that enhances its stability and reactivity, making it particularly valuable in synthetic chemistry.

Chemistry

H-D-Glu(OtBu)-OH serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions:

- Building Block for Peptides : It is utilized in peptide synthesis, particularly for creating D-peptides that are resistant to enzymatic degradation.

Biology

In biological research, H-D-Glu(OtBu)-OH is studied for its role in amino acid metabolism and protein synthesis:

- Enzyme Interaction Studies : The compound aids in understanding enzyme specificity and substrate interactions. Its incorporation into peptide sequences provides insights into metabolic pathways.

Medicine

The compound has potential therapeutic applications due to its ability to modulate biological pathways:

- Drug Development : Research indicates its use in synthesizing D-peptide inhibitors targeting HIV-1 integrase, demonstrating its potential in antiviral drug design.

Industry

In industrial applications, H-D-Glu(OtBu)-OH is utilized for producing specialty chemicals and as an intermediate in various chemical processes:

- Production of Specialty Chemicals : Its unique properties make it suitable for large-scale production processes that require consistent quality and yield.

Case Study 1: Peptide Synthesis for Antiviral Applications

A notable study demonstrated the use of H-D-Glu(OtBu)-OH in synthesizing D-peptides that inhibit HIV-1 integrase. These peptides effectively blocked the enzyme's activity, showcasing the compound's potential as a therapeutic agent against viral infections.

Case Study 2: Enzyme Specificity Research

Research involving H-D-Glu(OtBu)-OH has provided insights into how enzymes recognize and process glutamic acid derivatives. This has implications for understanding metabolic disorders and developing targeted therapies.

作用機序

The mechanism of action of ®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and interactions .

類似化合物との比較

Similar Compounds

®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid: Unique due to its specific chiral center and tert-butoxy protection.

®-4-Amino-5-(tert-butoxycarbonyl)-5-oxopentanoic acid: Similar structure but with a different protecting group.

®-4-Amino-5-(tert-butyl)-5-oxopentanoic acid: Lacks the tert-butoxy group, leading to different reactivity and properties.

Uniqueness

The uniqueness of ®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid lies in its combination of functional groups and chiral center, making it a versatile compound for various applications in research and industry .

生物活性

H-D-Glu-OtBu, or H-D-Glutamic acid di-tert-butyl ester, is a derivative of glutamic acid that has garnered attention for its potential biological activities and applications in peptide synthesis. This article explores the compound's properties, biological activities, and relevant research findings.

- Chemical Formula : C₁₃H₂₃N₁O₄

- Molecular Weight : Approximately 295.80 g/mol

- Structure : this compound features two tert-butyl ester groups attached to the glutamic acid backbone, enhancing its lipophilicity and stability compared to glutamic acid itself.

Biological Activity

This compound exhibits various biological activities primarily due to its role as a precursor in peptide synthesis. The following sections summarize key findings regarding its biological effects.

Neuroprotective Properties

Research indicates that this compound may exhibit neuroprotective properties , potentially influencing neurotransmitter release due to its structural similarity to naturally occurring neurotransmitters. This characteristic suggests a role in neurodegenerative disease treatment, with studies indicating its potential as an inhibitor of enzymes involved in such conditions .

Interaction with Biological Receptors

The compound's structural modifications can alter its interaction profiles with biological receptors. Studies have shown that this compound interacts favorably with various nucleophiles and electrophiles, facilitating multiple synthetic pathways. This property is critical for the development of tailored drug designs targeting specific biological pathways .

Applications in Peptide Synthesis

This compound serves as a vital building block in peptide synthesis, allowing for the creation of bioactive peptides with potential therapeutic applications. The synthesis typically involves the following steps:

- Protection of Functional Groups : The tert-butyl groups protect the amino group during synthesis.

- Coupling Reactions : this compound can undergo condensation reactions with amines and carboxylic acids to form peptide bonds.

- Deprotection : Hydrolysis under acidic or basic conditions releases the tert-butyl groups, regenerating glutamic acid.

This method allows for high yields and purity, making it suitable for laboratory and industrial applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study 1 : A study demonstrated that derivatives of glutamic acid, including this compound, are involved in various metabolic pathways crucial for protein synthesis. The research highlighted its potential role in modulating metabolic processes related to neuroprotection .

- Study 2 : Another investigation focused on the interaction of this compound with metal salts and organic reagents, indicating its versatility in synthetic chemistry and potential implications for drug development .

Comparative Analysis

The following table summarizes compounds structurally similar to this compound and their respective properties:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride | 172793-31-6 | 1.00 |

| (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate | 34582-33-7 | 1.00 |

| (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate | 16948-36-0 | 1.00 |

| (R)-tert-Butyl 2-amino-4-methylpentanoate | 13081-32-8 | 0.98 |

These compounds differ mainly in their side chain configurations and functional group placements but retain similar core structures that influence their reactivity and biological properties.

特性

IUPAC Name |

(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAQMUAKTNUNLN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427163 | |

| Record name | (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25456-76-2 | |

| Record name | (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。